N-FMOC-2,8-diazaspiro[4.5]decan-3-one

Physicochemical property Molecular weight Protecting group strategy

N-FMOC-2,8-diazaspiro[4.5]decan-3-one (CAS 1312457-10-5) delivers a conformationally constrained pyrrolidin-3-one spiro-fused to piperidine with a single Fmoc group at N-2 and a free N-8 nitrogen. The free N-8 eliminates a deprotection step required by dual-protected analogs, enabling immediate alkylation, acylation, or reductive amination in one step—critical for parallel library synthesis throughput. The Fmoc group enables direct solid-phase peptide synthesis (SPPS) integration with deprotection in 2–9 minutes using 20% piperidine/DMF. Built on the validated 2,8-diazaspiro[4.5]decane scaffold with nanomolar GPIIb-IIIa potency (IC₅₀ 4–53 nM), this building block is the strategic entry point for SAR exploration without extra protecting group manipulation.

Molecular Formula C23H24N2O3
Molecular Weight 376.44826
CAS No. 1312457-10-5
Cat. No. B1144103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-FMOC-2,8-diazaspiro[4.5]decan-3-one
CAS1312457-10-5
SynonymsN-FMOC-2,8-diazaspiro[4.5]decan-3-one
Molecular FormulaC23H24N2O3
Molecular Weight376.44826
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-FMOC-2,8-diazaspiro[4.5]decan-3-one (CAS 1312457-10-5) – Procurement-Grade Spirocyclic Building Block


N-FMOC-2,8-diazaspiro[4.5]decan-3-one (CAS 1312457-10-5) is a spirocyclic heterocyclic building block belonging to the 2,8-diazaspiro[4.5]decane class, featuring an N-2 fluorenylmethyloxycarbonyl (Fmoc) protecting group on a pyrrolidin-3-one ring spiro-fused to a piperidine ring . With a molecular formula of C₂₃H₂₄N₂O₃, a molecular weight of 376.45 Da, a predicted density of 1.3 ± 0.1 g/cm³, and a predicted boiling point of 617.8 ± 55.0 °C, this compound serves as a conformationally constrained intermediate for medicinal chemistry and peptide-mimetic synthesis programs . The 2,8-diazaspiro[4.5]decane scaffold has been validated as a privileged template in multiple drug discovery campaigns, including glycoprotein IIb-IIIa antagonists and T-type calcium channel inhibitors [1].

Why N-FMOC-2,8-diazaspiro[4.5]decan-3-one Cannot Be Replaced by Other Diazaspiro[4.5]decane Scaffolds


The 2,8-diazaspiro[4.5]decane scaffold class encompasses multiple regioisomers (decan-1-one vs. decan-3-one), protecting group permutations (Fmoc vs. Boc vs. Cbz vs. benzyl), and dual-protected variants; these differences are non-interchangeable for the following reasons. First, the N-3 carbonyl position (pyrrolidin-3-one) confers distinct hydrogen-bonding geometry and conformational restriction compared to the decan-1-one regioisomer commonly employed in PLD and T-type calcium channel programs [1]. Second, the Fmoc protecting group at N-2 provides orthogonal lability under mild basic conditions (piperidine/DMF), enabling selective deprotection in the presence of acid-labile Boc groups—a critical requirement in solid-phase peptide synthesis (SPPS) workflows [2]. Third, the free N-8 piperidine nitrogen is available for immediate diversification via alkylation, acylation, or reductive amination, whereas dual-protected analogs (e.g., N2-Fmoc-N8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid, CAS 849928-23-0) require an additional deprotection step before N-8 functionalization, increasing synthetic step count and cost . Quantitative evidence supporting these differentiation dimensions is presented in Section 3.

Quantitative Differentiation Evidence for N-FMOC-2,8-diazaspiro[4.5]decan-3-one vs. Closest Analogs


Molecular Weight and Lipophilicity Shift vs. Unprotected 2,8-Diazaspiro[4.5]decan-3-one Scaffold

N-FMOC-2,8-diazaspiro[4.5]decan-3-one exhibits a molecular weight of 376.45 Da, representing a 144% increase over the unprotected scaffold 2,8-diazaspiro[4.5]decan-3-one (MW 154.21 Da, CAS 561314-57-6) due to the Fmoc moiety (C₁₅H₁₁O₂, 223.25 Da) . The predicted density increases from 1.12 ± 0.1 g/cm³ (unprotected) to 1.3 ± 0.1 g/cm³, while the predicted boiling point rises from 360.1 ± 42.0 °C to 617.8 ± 55.0 °C. These differences are critical for purification strategy selection (e.g., flash chromatography vs. recrystallization) and storage/handling protocols .

Physicochemical property Molecular weight Protecting group strategy

Fmoc Deprotection Kinetics: Rapid and Quantitative Cleavage Under Mild Basic Conditions

The Fmoc group on N-FMOC-2,8-diazaspiro[4.5]decan-3-one undergoes cleavage with a half-life (t₁/₂) in the range of 6–42 seconds when treated with 20% piperidine in DMF, based on class-level Fmoc deprotection data for resin-bound Fmoc-amino acids (Fmoc-Gln: t₁/₂ = 20.5 s; Fmoc-Val: t₁/₂ = 41.5 s; Fmoc-Lys(Boc): t₁/₂ = 10.3 s) [1]. Complete deprotection (≥99.99%) is achieved within 2.3–9.2 minutes under the same conditions. In contrast, the Boc protecting group requires acidic conditions (TFA) for removal, and the Cbz group requires hydrogenolysis or strong acid, which are incompatible with many functional groups present in advanced synthetic intermediates [2].

Solid-phase peptide synthesis Protecting group lability Reaction kinetics

Free N-8 Position vs. Dual-Protected Analog: Synthetic Step Economy

N-FMOC-2,8-diazaspiro[4.5]decan-3-one bears a single Fmoc protecting group at N-2, leaving the N-8 piperidine nitrogen free for immediate diversification . The closest dual-protected analog, N2-Fmoc-N8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 849928-23-0), requires a Boc deprotection step (TFA/DCM) before N-8 functionalization, adding one synthetic step and introducing acid-lability constraints . The target compound's free N-8 position is directly addressable via alkylation, acylation, sulfonylation, or reductive amination, reducing minimum synthetic step count by one compared to the dual-protected analog . Purity of the dual-protected analog is reported at 95% , while the target compound is available at 98.0% purity .

Synthetic efficiency Protecting group strategy Building block design

Spirocyclic Scaffold Validation: GPIIb-IIIa Antagonism with Nanomolar Potency

The 2,8-diazaspiro[4.5]decane scaffold, of which N-FMOC-2,8-diazaspiro[4.5]decan-3-one is a protected derivative, has been validated in the discovery of potent, orally active glycoprotein IIb-IIIa (GPIIb-IIIa) antagonists [1]. A representative compound, CT50728, demonstrated inhibition of platelet aggregation with an IC₅₀ of 53 nM in citrate-buffered platelet-rich plasma (PRP), 110 nM in PPACK-anticoagulated PRP, and 4 nM in a solid-phase GPIIb-IIIa competition ELISA binding assay [1]. This establishes the scaffold's ability to engage the GPIIb-IIIa receptor with sub-100 nM potency. In contrast, the 1-oxa-2,8-diazaspiro[4.5]decan-3-one scaffold (structurally distinct due to the oxygen atom in the ring) targets M₁ muscarinic receptors, demonstrating that regioisomeric and heteroatom variations within the spirocyclic class lead to divergent biological target profiles [2].

GPIIb-IIIa antagonism Platelet aggregation Scaffold privileging

Purity Benchmarking vs. Benzyl-Protected and Unprotected Analogs

Commercially available N-FMOC-2,8-diazaspiro[4.5]decan-3-one is supplied at 98.0% purity . The closest N-benzyl-protected analog, 8-benzyl-2,8-diazaspiro[4.5]decan-3-one (CAS 154495-69-9), is available at 97–98% purity from multiple vendors (Sigma-Aldrich: 97%, Aladdin: 98%) . The unprotected scaffold 2,8-diazaspiro[4.5]decan-3-one (CAS 561314-57-6) is typically supplied at 95% purity (Bidepharm standard) . The target compound's 98.0% purity is competitive with the highest-purity benzyl analog and exceeds the unprotected scaffold by 3 percentage points, reducing the burden of pre-use purification in sensitive coupling reactions.

Purity Quality specification Supplier comparison

Recommended Application Scenarios for N-FMOC-2,8-diazaspiro[4.5]decan-3-one (CAS 1312457-10-5)


Solid-Phase Peptide Synthesis (SPPS) of Conformationally Constrained Peptidomimetics

The Fmoc protecting group enables direct incorporation of N-FMOC-2,8-diazaspiro[4.5]decan-3-one into Fmoc/tBu SPPS workflows, with deprotection achieved within 2–9 minutes using 20% piperidine/DMF based on class-level Fmoc deprotection kinetics [1]. The free N-8 position allows on-resin diversification after Fmoc removal, enabling combinatorial library synthesis of spirocyclic peptidomimetics without additional protecting group manipulation steps.

Medicinal Chemistry Library Synthesis Targeting GPIIb-IIIa and Related Integrin Receptors

The 2,8-diazaspiro[4.5]decane scaffold has demonstrated nanomolar potency against GPIIb-IIIa (IC₅₀ = 4–53 nM) [2]. N-FMOC-2,8-diazaspiro[4.5]decan-3-one serves as a strategic entry point for synthesizing focused libraries around this validated scaffold, with the N-8 position available for introducing diverse pharmacophoric elements via acylation or alkylation to explore SAR.

Orthogonal Protection Strategy for Sequential Diamine Functionalization

Unlike dual-protected analogs (e.g., N2-Fmoc-N8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid) that require two sequential deprotection steps, N-FMOC-2,8-diazaspiro[4.5]decan-3-one provides a single Fmoc group at N-2 with a free N-8 nitrogen, enabling immediate N-8 functionalization in one step . This is particularly advantageous in parallel synthesis where minimizing step count directly correlates with throughput and cost.

Physicochemical Property Optimization via Spirocyclic Constraint

The 2,8-diazaspiro[4.5]decane core introduces conformational rigidity through the spiro-fused pyrrolidinone-piperidine system, which can improve target selectivity and pharmacokinetic properties compared to flexible linear diamines. The Fmoc-protected building block format enables systematic exploration of this chemical space while maintaining compatibility with standard medicinal chemistry workflows [2].

Quote Request

Request a Quote for N-FMOC-2,8-diazaspiro[4.5]decan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.